(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with the Acryloyl Group: The oxadiazole intermediate is then reacted with an acryloyl chloride or acryloyl anhydride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Oxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Compounds with similar structures have been explored as drug candidates for various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(phenyl)acrylamide
- (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide
Uniqueness
(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-12-8-11(9-13(10-12)23-2)16-19-20-17(24-16)18-15(21)6-5-14-4-3-7-25-14/h3-10H,1-2H3,(H,18,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICUXWUKGPTERL-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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